molecular formula C12H12N2O2 B3023566 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile CAS No. 3055-89-8

3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile

Cat. No.: B3023566
CAS No.: 3055-89-8
M. Wt: 216.24 g/mol
InChI Key: PKWROZCDVHWYCH-UHFFFAOYSA-N
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Description

3,3’-[1,2-Phenylenebis(oxy)]dipropanenitrile is an organic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . It is also known by its IUPAC name, 3-[2-(2-cyanoethoxy)phenoxy]propanenitrile . This compound is characterized by the presence of two nitrile groups and an ether linkage between the phenyl ring and the propanenitrile moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[1,2-Phenylenebis(oxy)]dipropanenitrile typically involves the reaction of 1,2-dihydroxybenzene (catechol) with 3-bromopropanenitrile in the presence of a base such as potassium carbonate (K2CO3). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl groups of catechol are replaced by the propanenitrile groups .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to facilitate the nucleophilic substitution reaction .

Chemical Reactions Analysis

Types of Reactions

3,3’-[1,2-Phenylenebis(oxy)]dipropanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-[1,2-Phenylenebis(oxy)]dipropanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-[1,2-Phenylenebis(oxy)]dipropanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitrile groups can participate in hydrogen bonding and other interactions with biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-[1,2-Phenylenebis(oxy)]dipropanenitrile is unique due to the presence of nitrile groups, which impart distinct chemical reactivity and potential biological activity. The ether linkage also provides structural flexibility and stability, making it a valuable compound for various applications .

Properties

IUPAC Name

3-[2-(2-cyanoethoxy)phenoxy]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-7-3-9-15-11-5-1-2-6-12(11)16-10-4-8-14/h1-2,5-6H,3-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWROZCDVHWYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCC#N)OCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613269
Record name 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3055-89-8
Record name 3,3'-[1,2-Phenylenebis(oxy)]dipropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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